molecular formula C8H6F3NO3 B6223394 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid CAS No. 2763779-69-5

5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid

Cat. No.: B6223394
CAS No.: 2763779-69-5
M. Wt: 221.13 g/mol
InChI Key: GPALVHFLCZPYRJ-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid is a sophisticated multifunctional scaffold designed for advanced medicinal chemistry and drug discovery research. This compound synergistically integrates a picolinic acid (pyridine-2-carboxylic acid) moiety with a trifluoro-hydroxyethyl side chain, both of which are prominent features in modern pharmaceuticals . The picolinic acid core is a privileged structure in drug design, known for its ability to chelate metal ions and participate in key hydrogen bonding interactions within enzyme active sites . Its presence is associated with a wide spectrum of biological activities, making it a valuable building block for developing enzyme inhibitors, particularly for targets like kinases, proteases, and dehydrogenases . The 2,2,2-trifluoro-1-hydroxyethyl substituent at the 5-position introduces significant metabolic stability and modulates the molecule's lipophilicity and overall pharmacokinetic profile . The trifluoromethyl group is a cornerstone of contemporary medicinal chemistry, often employed to enhance binding affinity, improve membrane permeability, and increase metabolic resistance by blocking potential sites of oxidative degradation . The adjacent chiral hydroxy group provides a handle for further synthetic modification and can be critical for specific target engagement. This unique combination of features makes this compound a highly versatile intermediate for constructing potential therapeutic agents aimed at a range of diseases. Its structure is particularly well-suited for probing enzymes where the picolinate moiety can coordinate with catalytic metal ions, while the fluorinated side chain occupies a hydrophobic pocket, a mechanism observed in developed inhibitors for targets such as dihydroorotate dehydrogenase (DHODH) in antimalarial research . Researchers can leverage this chemical to develop novel candidates for areas including oncology, infectious diseases, and central nervous system disorders.

Properties

CAS No.

2763779-69-5

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)6(13)4-1-2-5(7(14)15)12-3-4/h1-3,6,13H,(H,14,15)

InChI Key

GPALVHFLCZPYRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)O)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Vapor-Phase Fluorination and Chlorination

A foundational approach for introducing trifluoromethyl groups to pyridine derivatives involves vapor-phase reactions. For example, the simultaneous chlorination and fluorination of 3-picoline at elevated temperatures (>300°C) using iron fluoride catalysts yields 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as a key intermediate. This method, optimized for industrial scalability, achieves a 64.1% yield of 2,5-CTF at 380°C under fluidized-bed conditions. Adapting this strategy, the trifluoro-hydroxyethyl group could be introduced via subsequent hydroxylation of a trifluoromethyl precursor.

Table 1: Vapor-Phase Reaction Yields for Trifluoromethylpyridine Synthesis

SubstrateTemperature (°C)Major ProductYield (GC PA%)
3-Picoline3802,5-CTF64.1
2-Picoline350–3602-Chloro-3-TFM pyridine62.2
4-Picoline3804-Chloro-3-TFM pyridine64.1

TFM = trifluoromethyl; CTF = chloro(trifluoromethyl)pyridine

Hydroxylation of Trifluoromethyl Intermediates

The introduction of the hydroxyethyl group requires careful oxidation or hydroxylation. Patent CN111995566B demonstrates the efficacy of micro-reaction pipelines for hydroxyethylation under high-pressure conditions (4–5 MPa). Using triethylenediamine (DABCO) as a catalyst, 2-methylpyridine reacts with formaldehyde at 200–230°C, achieving 81% conversion in 8 minutes. Translating this to the target compound, a trifluoromethylpyridine precursor could undergo analogous hydroxyethylation, with formaldehyde serving as the hydroxyl source.

Key parameters from CN111995566B:

  • Catalyst: DABCO (1:50–1:200 molar ratio relative to substrate)

  • Solvent: Water (0.3:1–1.2:1 molar ratio relative to substrate)

  • Reaction time: 8–15 minutes

Carboxylation Strategies at Position 2

Alkali-Mediated Hydrolysis of Esters

The US4968803A patent outlines a method for synthesizing 2-hydroxypyridine carboxylates via alkali-mediated hydrolysis. For instance, reacting coumalic acid esters with ammonia in aqueous potassium hydroxide (1–3 mol per carboxyl group) yields 2-hydroxy-5-pyridinecarboxylic acid. Applying this to the target compound, a pre-installed trifluoro-hydroxyethyl group at position 5 could be coupled with a carboxylate ester at position 2, followed by hydrolysis to the carboxylic acid.

Optimized conditions from US4968803A:

  • Solvent system: Acetonitrile-water (1:1–4:1 ratio)

  • Base: Potassium hydroxide (prevents protonation of pyridine nitrogen)

  • Temperature: 80–100°C

Integrated Synthesis Route

Combining the above strategies, a plausible synthetic route for 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid is as follows:

  • Vapor-Phase Fluorination: Convert 3-picoline to 2,5-CTF using Cl₂ and HF over iron fluoride catalysts.

  • Hydroxyethylation: React 2,5-CTF with formaldehyde under high-pressure (4–5 MPa) micro-reaction conditions with DABCO.

  • Esterification and Hydrolysis: Protect the carboxylic acid as an ethyl ester, followed by alkali-mediated hydrolysis to the free acid.

Table 2: Hypothetical Yield Optimization for Integrated Route

StepConditionsExpected Yield
Fluorination380°C, FeF₃ catalyst64.1%
Hydroxyethylation200°C, 4 MPa, DABCO78%
HydrolysisKOH, acetonitrile-water (1:1)85%

Challenges and Industrial Considerations

  • Byproduct Formation: Vapor-phase reactions often yield dichloro byproducts (e.g., 2,3,5-DCTF), necessitating catalytic hydrogenolysis for recycling.

  • Solvent Selection: Water accelerates hydrolysis but may reduce solubility of hydrophobic intermediates; acetonitrile co-solvents mitigate this.

  • Catalyst Lifetime: Iron fluoride catalysts degrade above 400°C, requiring periodic replacement in continuous processes .

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(2,2,2-trifluoro-1-oxoethyl)pyridine-2-carboxylic acid.

    Reduction: Formation of 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The hydroxyl group can also form hydrogen bonds with target molecules, further influencing the compound’s activity.

Comparison with Similar Compounds

Key Observations:

Synthetic Accessibility :

  • Chloro and methoxy derivatives (e.g., 10b and 10c) are synthesized in moderate to high yields (71–80%) via established routes .
  • Trifluoromethyl derivatives (e.g., CAS 784144-05-4) are commercially available with ≥97% purity, indicating robust synthetic protocols .

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance stability and acidity of the carboxylic acid group, favoring coordination to metal ions (e.g., Co(II), Cd(II)) . Hydroxyethyl vs.

Applications :

  • Coordination Chemistry : Derivatives like 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid form diverse coordination polymers with transition metals (e.g., Ni, Co, Cd), useful in catalysis and materials science .
  • Pharmaceutical Intermediates : Chloro and methoxy analogs serve as precursors for bioactive molecules, while trifluoromethyl derivatives are employed in proteolysis-targeting chimeras (PROTACs) .

Research Findings and Trends

Stability and Reactivity

  • Halogenated Derivatives : 5-Chloro analogs exhibit moderate thermal stability but are prone to nucleophilic substitution, enabling further functionalization .
  • Trifluoromethyl Derivatives : The CF₃ group imparts metabolic resistance and lipophilicity, making these compounds valuable in drug design .

Nonlinear Optical (NLO) Properties

  • Co(II) complexes of 5-(trifluoromethyl)pyridine-2-carboxylic acid demonstrate enhanced second-order hyperpolarizability, suggesting utility in optical materials .

Limitations and Challenges

  • Synthesis Complexity : Introducing bulky substituents (e.g., trifluoro-1-hydroxyethyl) may reduce yields due to steric hindrance, necessitating optimized conditions.
  • Data Gaps: Limited studies on the target compound’s biological or material properties highlight the need for further research.

Biological Activity

5-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative notable for its unique trifluoromethyl and hydroxyl functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C₈H₆F₃NO₃
  • Molecular Weight : 221.13 g/mol
  • CAS Number : 2763779-69-5

The biological activity of this compound is largely attributed to the trifluoromethyl group, which enhances lipophilicity and metabolic stability. This structural feature allows the compound to penetrate cell membranes effectively and interact with various biological targets. The carboxylic acid group further contributes to its acidic properties, which can influence its interaction with proteins and enzymes.

Anticancer Activity

Research has indicated that 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid exhibits promising anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines such as A549 (human lung adenocarcinoma). The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various pathways.

CompoundCell LineIC50 (µM)Notes
5-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acidA549TBDPotential for further development
CisplatinA5495.0Standard chemotherapeutic agent

Antimicrobial Activity

The compound also shows potential antimicrobial activity against multidrug-resistant strains of bacteria. Similar pyridine derivatives have been evaluated for their efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group enhances the binding affinity to bacterial targets.

Case Studies

  • In Vitro Anticancer Study :
    • A study evaluated the cytotoxic effects of various pyridine derivatives on A549 cells.
    • Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
    • The study concluded that further modification of the structure could lead to more potent anticancer agents.
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties against resistant strains.
    • Compounds similar in structure demonstrated significant inhibition rates against Staphylococcus aureus.
    • The study emphasized the need for additional research into structure-activity relationships.

Comparative Analysis with Related Compounds

The following table compares 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid with other related compounds:

Compound NameStructural FeaturesUnique Properties
5-(Trifluoro-1-hydroxyethyl)pyridine-3-carboxylic acidSimilar trifluoromethyl and hydroxyl groupsDifferent position of carboxylic acid
3-(Trifluoromethyl)pyridineLacks hydroxyl groupMore hydrophobic due to absence of polar functional groups
Pyridine-2-carboxylic acidNo trifluoromethyl or hydroxyl groupsLess lipophilic and stable than trifluorinated derivatives

Q & A

Basic Question: What are the recommended synthetic routes for 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid in laboratory settings?

Methodological Answer:
The synthesis involves reacting pyridine-2-carboxylic acid derivatives with trifluoroethanol or its precursors under controlled conditions. Key steps include:

  • Catalyst Selection : Use of dehydrating agents (e.g., DCC or EDC) to facilitate esterification or hydroxylation reactions.
  • Purification : Recrystallization or column chromatography to isolate the product, ensuring >95% purity (common in trifluoro-containing analogs) .
  • Reaction Optimization : Adjusting temperature (typically 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield.

Basic Question: Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the trifluoro-hydroxyethyl group and pyridine ring substitution patterns.
  • HPLC-MS : Quantify purity and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm.
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the hydroxyethyl group configuration (applied in related proline analogs) .

Advanced Question: How can researchers resolve contradictions in reported stability data under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Conduct stress testing (40°C/75% RH for 6 months) to assess degradation pathways.
  • Compatibility Screening : Test inert vs. reactive storage materials (e.g., glass vs. plastic) to identify leaching or adsorption issues.
  • Spectroscopic Monitoring : Use FT-IR or Raman spectroscopy to detect hydrolytic or oxidative decomposition products (e.g., carboxylic acid intermediates) .

Advanced Question: What strategies improve reaction yields during trifluoro-hydroxyethyl group installation?

Methodological Answer:

  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/Cu) enhance regioselectivity in pyridine functionalization.
  • Protecting Groups : Temporarily block the carboxylic acid moiety to prevent side reactions during hydroxylation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, improving conversion rates .

Basic Question: What safety protocols are essential given the compound’s toxicological profile?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, goggles, and NIOSH-approved respirators to avoid dermal/ocular exposure.
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.
  • Waste Management : Neutralize acidic byproducts before disposal to prevent environmental contamination .

Advanced Question: How does the trifluoro-hydroxyethyl group influence bioactivity compared to non-fluorinated analogs?

Methodological Answer:

  • Receptor Binding Studies : Surface plasmon resonance (SPR) assays reveal enhanced binding affinity to kinases or GPCRs due to fluorine’s electronegativity.
  • Metabolic Stability : Fluorination reduces oxidative metabolism, confirmed via liver microsome assays (e.g., rat/human CYP450 isoforms).
  • Comparative SAR : Replace the trifluoro group with -CH3_3 or -OH to assess activity loss, as seen in pyridine-thiophene hybrids .

Basic Question: What are the documented stability concerns under acidic or basic conditions?

Methodological Answer:

  • Hydrolysis Risk : The ester linkage in intermediates is prone to cleavage at pH <3 or >10. Monitor via pH-stat titrations.
  • Temperature Sensitivity : Degradation accelerates above 50°C; use refrigerated storage (2–8°C) for long-term stability .

Advanced Question: What computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2 or HIV protease).
  • MD Simulations : GROMACS or AMBER trajectories (10–100 ns) assess dynamic interactions, highlighting fluorine’s role in hydrophobic pocket occupancy.
  • QSAR Models : Train algorithms on fluorinated pyridine datasets to predict IC50_{50} values for novel derivatives .

Basic Question: How to mitigate crystallization challenges during purification?

Methodological Answer:

  • Solvent Screening : Test binary mixtures (e.g., ethanol/water) to optimize crystal nucleation.
  • Seeding : Introduce pre-formed crystals to induce controlled growth.
  • Temperature Gradients : Slowly cool hot saturated solutions to avoid amorphous precipitates .

Advanced Question: What metabolomics approaches identify degradation products in biological systems?

Methodological Answer:

  • LC-HRMS/MS : Profile metabolites in plasma/urine using high-resolution mass spectrometry with isotopic labeling.
  • Pathway Analysis : Software like MetaboAnalyst maps degradation pathways (e.g., glucuronidation or sulfation).
  • Stable Isotope Tracing : 13C^{13}\text{C}-labeled compounds track trifluoroethyl group biotransformation .

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